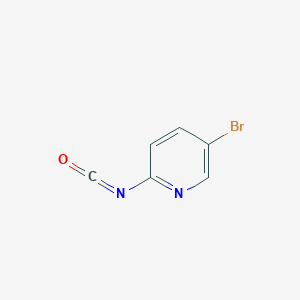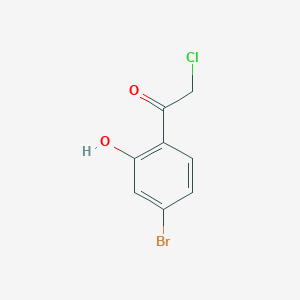
1-(4-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom at the 4-position and a hydroxyl group at the 2-position on the phenyl ring, along with a chloroethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one typically involves the bromination of 2-hydroxyacetophenone followed by chlorination. One common method involves the use of bromine and acetic acid to introduce the bromine atom at the 4-position of 2-hydroxyacetophenone. The resulting intermediate is then treated with thionyl chloride to introduce the chloroethanone moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents and solvents is often considered in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction Reactions: The carbonyl group can be reduced to form an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of 4-bromo-2-hydroxybenzoic acid.
Reduction: Formation of 1-(4-bromo-2-hydroxyphenyl)-2-chloroethanol.
Applications De Recherche Scientifique
1-(4-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of the bromine and chlorine atoms can enhance its binding affinity and specificity towards certain targets. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one: Similar structure but with a dimethylamino group instead of a chloroethanone moiety.
4-Bromo-2-hydroxyacetophenone: Lacks the chloroethanone moiety, making it less reactive in certain chemical reactions.
Uniqueness
1-(4-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and binding properties. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H6BrClO2 |
|---|---|
Poids moléculaire |
249.49 g/mol |
Nom IUPAC |
1-(4-bromo-2-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H6BrClO2/c9-5-1-2-6(7(11)3-5)8(12)4-10/h1-3,11H,4H2 |
Clé InChI |
WZLDOHXKFWNRAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)O)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


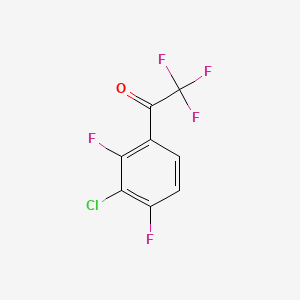
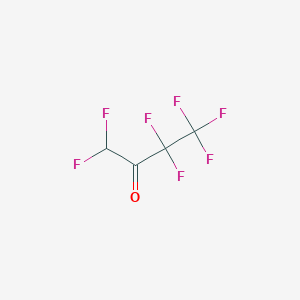
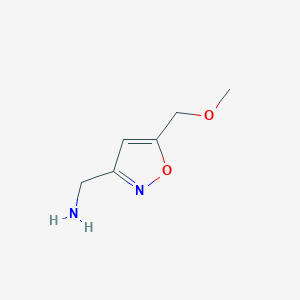
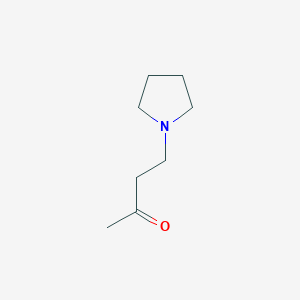
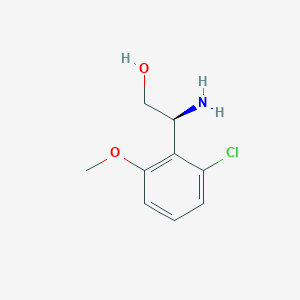
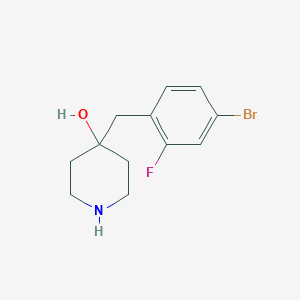
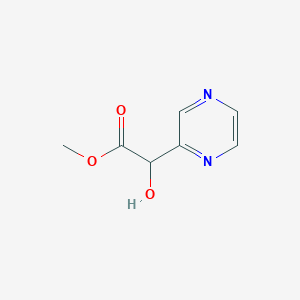
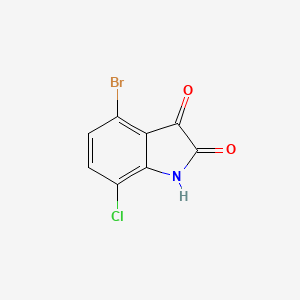
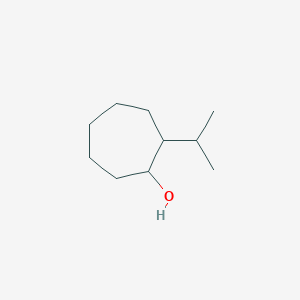
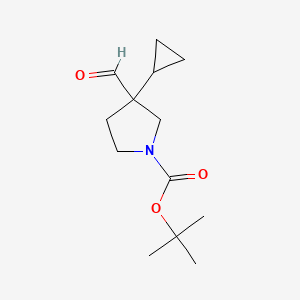
![2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide](/img/structure/B13585757.png)
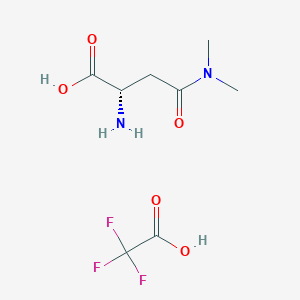
![N-[(4-Chlorophenyl)methyl]-N'-[2-(piperazin-1-YL)ethyl]ethanediamide](/img/structure/B13585773.png)
